REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][C:4]=1[CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1>[Fe].C(O)C.O>[NH2:23][C:20]1[CH:21]=[CH:22][C:3]([Cl:2])=[C:4]([CH:19]=1)[CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:8][CH2:7]1 |f:3.4|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2CCN(CC2)C(=O)OC(C)(C)C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
ethanol water
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixed reaction solution
|
Type
|
CUSTOM
|
Details
|
obtained in
|
Type
|
TEMPERATURE
|
Details
|
further refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a Celite pad under reduced pressure
|
Type
|
WASH
|
Details
|
washed with ethanol and chloroform/2-propanol=3/1 (v/v)
|
Type
|
DISTILLATION
|
Details
|
The resulting filtrate was distilled under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethanol
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrated compound was purified
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(CN2CCN(CC2)C(=O)OC(C)(C)C)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |